REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[S:13](C#N)[C:14]#[N:15].[Na].[Br-].[Na+].BrBr>CO>[C:1]([C:5]1[C:6]([S:13][C:14]#[N:15])=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,^1:17|
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Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)O)C
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Name
|
sodium thiocyanide
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Quantity
|
555 g
|
Type
|
reactant
|
Smiles
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S(C#N)C#N.[Na]
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
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[Br-].[Na+]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a 5 L flask were placed
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Type
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FILTRATION
|
Details
|
The precipitants were filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated by half
|
Type
|
ADDITION
|
Details
|
Saturated sodium carbonate (3.5 L) and H2O (4.5 L) were added
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (3 L)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
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Details
|
To this residue were added t-butylmethyl ether (500 mL) and hexanes (500 mL)
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Type
|
FILTRATION
|
Details
|
The precipitants were filtered
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)O)C)SC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |